molecular formula C30H34Cl2F5N5O3 B10830976 Vipoglanstat CAS No. 1360622-01-0

Vipoglanstat

Cat. No.: B10830976
CAS No.: 1360622-01-0
M. Wt: 678.5 g/mol
InChI Key: PFORUFFGGNOLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vipoglanstat is synthesized through a series of chemical reactions involving the formation of a carboxamide structure. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Vipoglanstat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as substituted benzimidazoles and carboxamides .

Scientific Research Applications

Mechanism of Action

Vipoglanstat exerts its effects by inhibiting microsomal prostaglandin E synthase-1 (mPGES-1). This inhibition leads to a decrease in the production of prostaglandin E2 (PGE2), a pro-inflammatory mediator, and an increase in the production of prostacyclin, which has anti-inflammatory properties. The molecular targets and pathways involved include the arachidonic acid pathway and the cyclooxygenase (COX) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vipoglanstat

This compound is unique in its selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), which allows for a more targeted approach to reducing inflammation without the gastrointestinal side effects commonly associated with COX inhibitors. This specificity makes this compound a promising candidate for the treatment of inflammatory conditions with fewer side effects .

Properties

CAS No.

1360622-01-0

Molecular Formula

C30H34Cl2F5N5O3

Molecular Weight

678.5 g/mol

IUPAC Name

2-[2,6-dichloro-3-[(2,2-dimethylpropanoylamino)methyl]anilino]-6-(2,2-difluoroethoxy)-1-methyl-N-[4-(trifluoromethyl)cyclohexyl]benzimidazole-5-carboxamide

InChI

InChI=1S/C30H34Cl2F5N5O3/c1-29(2,3)27(44)38-13-15-5-10-19(31)25(24(15)32)41-28-40-20-11-18(22(45-14-23(33)34)12-21(20)42(28)4)26(43)39-17-8-6-16(7-9-17)30(35,36)37/h5,10-12,16-17,23H,6-9,13-14H2,1-4H3,(H,38,44)(H,39,43)(H,40,41)

InChI Key

PFORUFFGGNOLPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=C(C(=C(C=C1)Cl)NC2=NC3=C(N2C)C=C(C(=C3)C(=O)NC4CCC(CC4)C(F)(F)F)OCC(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.